7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride in the presence of a base can lead to the formation of the desired benzothiadiazine ring . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing techniques such as microwave-assisted synthesis and continuous flow chemistry .
Chemical Reactions Analysis
7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its antihypertensive, antidiabetic, and anticancer properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a KATP channel activator, it binds to the potassium channels in pancreatic beta cells, leading to the modulation of insulin release. As an AMPA receptor modulator, it enhances the activity of glutamate receptors in the central nervous system, which can have neuroprotective effects .
Comparison with Similar Compounds
7-Chloro-3-methoxy-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: A diuretic used to treat hypertension and edema.
Hydrochlorothiazide: Another diuretic with similar uses but different pharmacokinetic properties.
Zopolrestat: An antidiabetic agent that inhibits aldose reductase.
The uniqueness of this compound lies in its specific substitutions, which confer distinct pharmacological activities and potential therapeutic applications .
Properties
Molecular Formula |
C9H9ClN2O3S |
---|---|
Molecular Weight |
260.70 g/mol |
IUPAC Name |
7-chloro-3-methoxy-4-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H9ClN2O3S/c1-12-7-4-3-6(10)5-8(7)16(13,14)11-9(12)15-2/h3-5H,1-2H3 |
InChI Key |
ZOBOXRBQSXCVNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)S(=O)(=O)N=C1OC |
Origin of Product |
United States |
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